While the provided papers utilize GC-MS for compound identification, they do not delve into detailed molecular structure analysis beyond confirming the identity of known VOCs [, , , ]. Further studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be required for a comprehensive structural analysis of the identified VOCs.
The provided papers describe the mechanism of action for GC-IMS and GC-MS techniques, which involve separating VOCs based on their volatility and interactions with a stationary phase, followed by detection and identification using ion mobility or mass spectrometry, respectively [, , , ]. These techniques do not have a specific "mechanism of action" in a biological sense but rather provide analytical information about the chemical composition of the analyzed samples.
GC-IMS and GC-MS analyses provide information about the physical and chemical properties of VOCs, including their volatility, retention times, and mass-to-charge ratios [, , , ]. This information, combined with sensory evaluation techniques like Gas Chromatography-Olfactometry (GC-O) [], allows researchers to establish relationships between the chemical composition and sensory attributes of food products.
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